(2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid
Overview
Description
(2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is known for its unique stereochemistry, which makes it a valuable building block in the synthesis of complex molecules. Its structure consists of a pyrrolidine ring with a hydroxyl group and a carboxylic acid group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid can be achieved through several methods. One common approach involves the asymmetric synthesis starting from chiral precursors. For instance, the use of chiral auxiliaries or catalysts can facilitate the formation of the desired stereoisomer. Another method involves the resolution of racemic mixtures using chiral chromatography or crystallization techniques .
Industrial Production Methods
On an industrial scale, the production of this compound often involves the use of biocatalysts. Enzymatic resolution of racemic mixtures is a preferred method due to its high efficiency and selectivity. Microbial fermentation processes using genetically engineered strains can also be employed to produce this compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for converting the hydroxyl group into a leaving group
Major Products
The major products formed from these reactions include ketones, aldehydes, primary alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
(2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific stereoisomers.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial processes .
Mechanism of Action
The mechanism by which (2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes, influence metabolic pathways, and affect cellular processes .
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2,3-butanediol: Another chiral compound with similar stereochemistry.
(2R,3R)-tartaric acid: A well-known chiral molecule used in various chemical processes.
Threonine (2-amino-3-hydroxybutanoic acid): An amino acid with a similar structural motif .
Uniqueness
What sets (2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid apart is its specific combination of functional groups and stereochemistry, which makes it particularly useful in asymmetric synthesis and as a chiral auxiliary in various chemical reactions. Its ability to form stable complexes with enzymes and receptors also enhances its utility in biochemical and pharmaceutical research.
Properties
IUPAC Name |
(2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-3-1-2-6-4(3)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBUEDPLEOHJGE-QWWZWVQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]([C@@H]1O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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